molecular formula C9H5Cl2FO2 B13727484 3,4-Dichloro-5-fluorocinnamic acid

3,4-Dichloro-5-fluorocinnamic acid

Cat. No.: B13727484
M. Wt: 235.04 g/mol
InChI Key: TWBLAWFQCALZHL-OWOJBTEDSA-N
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Description

Significance of Cinnamic Acid Derivatives in Contemporary Chemical and Biological Research

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in modern scientific research. These molecules, characterized by a phenyl group attached to an acrylic acid moiety, are not only pivotal intermediates in the synthesis of more complex structures like styrenes and stilbenes, but they also exhibit a wide array of biological activities. nih.gov The inherent reactivity of their structure, which includes a polarized alkenyl group and a carboxylic acid function, makes them versatile substrates for various chemical transformations. researchgate.net

In the realm of biological research, cinnamic acid derivatives have been investigated for numerous potential health benefits, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov Analogues such as ferulic acid, caffeic acid, and coumaric acids are distinguished by the substitution patterns on their phenyl ring, which significantly influences their biological efficacy. nih.gov The core structure of cinnamic acid, particularly its α,β-unsaturated carbonyl system, is recognized as a Michael acceptor, a feature often exploited in the design of pharmacologically active agents. researchgate.net The continuous exploration for novel and more potent therapeutic agents keeps cinnamic acid derivatives at the forefront of medicinal chemistry research. nih.gov

Strategic Role of Halogenation (Chlorine and Fluorine) in Modulating Properties and Bioactivity of Aromatic Acids

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in organic and medicinal chemistry to alter the physicochemical and biological properties of compounds. numberanalytics.com The incorporation of halogens like chlorine and fluorine onto an aromatic ring can profoundly impact a molecule's lipophilicity, stability, and reactivity. numberanalytics.com An increase in lipophilicity can, for instance, affect a compound's ability to traverse cellular membranes and interact with biological targets. numberanalytics.com

The introduction of halogen atoms is a well-established method for enhancing the potency of bioactive molecules. researchgate.net Specifically, fluorine and chlorine have distinct effects. Fluorine, due to its high electronegativity and small size, can improve metabolic stability and binding affinity to target enzymes or receptors. numberanalytics.com Chlorine, also an electron-withdrawing group, can modify the electronic properties of the aromatic ring, influencing its reactivity in synthetic reactions and its interactions within biological systems. The strategic placement of these halogens on an aromatic acid scaffold is a key tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound. nih.gov

Overview of Academic Research Trends on Dihalo-fluorocinnamic Acid Analogues

Academic research into dihalo- and fluoro-substituted cinnamic acids reflects a growing interest in understanding how specific halogenation patterns influence chemical and biological properties. The synthesis and study of various analogues allow for a systematic investigation of structure-activity relationships. For example, compounds like 3-chloro-4-fluorocinnamic acid and 3-bromo-4-fluorocinnamic acid are explored as building blocks in medicinal and agrochemical research. sigmaaldrich.combldpharm.com

The synthesis of these compounds often involves classic organic reactions such as the Knoevenagel condensation, where a substituted benzaldehyde (B42025) is reacted with malonic acid. derpharmachemica.comgoogle.com Research trends indicate a focus on creating libraries of these compounds to screen for various biological activities. For instance, studies have shown that certain halogenated cinnamic acids possess antibacterial properties. derpharmachemica.com The specific positioning of two chlorine atoms and a fluorine atom, as seen in dihalo-fluorocinnamic acid analogues, presents a complex interplay of electronic and steric effects that is a subject of ongoing investigation. The table below illustrates some of the related halogenated cinnamic acid analogues and their key identifiers.

Compound NameMolecular FormulaCAS NumberKey Structural Features
3,4-Dichlorocinnamic acidC₉H₆Cl₂O₂1202-39-7Two chlorine atoms at positions 3 and 4. nih.gov
3-Chloro-4-fluorocinnamic acidC₉H₆ClFO₂155814-22-5A chlorine atom at position 3 and a fluorine atom at position 4. sigmaaldrich.com
3-Chloro-5-fluorocinnamic acidC₉H₆ClFO₂936366-61-9A chlorine atom at position 3 and a fluorine atom at position 5.
4-Fluorocinnamic acidC₉H₇FO₂459-32-5A single fluorine atom at position 4. bldpharm.comambeed.com
3-Fluorocinnamic acidC₉H₇FO₂20595-30-6A single fluorine atom at position 3. sigmaaldrich.com

Rationale for In-depth Academic Investigation of 3,4-Dichloro-5-fluorocinnamic Acid

The specific substitution pattern of this compound provides a compelling rationale for its detailed academic study. This molecule combines the features of a dichlorinated aromatic ring with an additional fluorine substituent, creating a unique electronic and steric environment. The investigation of this particular compound allows researchers to dissect the synergistic or antagonistic effects of having two vicinal chlorine atoms alongside a fluorine atom on the phenyl ring.

Given that related compounds, such as 3,4-dichlorophenyl derivatives and fluorinated aromatic acids, are precursors or components in the synthesis of agrochemicals and pharmaceuticals, this compound stands out as a valuable research intermediate. google.comnih.gov For example, 3,4-dichlorophenylboronic acid is a related building block. uni.lu A thorough investigation into its synthesis, spectroscopic characterization, and reactivity can provide fundamental data that is crucial for its potential application as a building block in the development of new bioactive molecules. Understanding its properties contributes to the broader knowledge base of how polyhalogenation impacts the chemical behavior of cinnamic acid derivatives, paving the way for the rational design of novel compounds with tailored functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(3,4-dichloro-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)/b2-1+

InChI Key

TWBLAWFQCALZHL-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)Cl)Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)C=CC(=O)O

Origin of Product

United States

**synthetic Methodologies for 3,4 Dichloro 5 Fluorocinnamic Acid and Its Structural Analogues**

Established Synthetic Routes to Cinnamic Acid Derivatives

The preparation of cinnamic acids can be achieved through several well-established condensation reactions, enzymatic processes, and microwave-assisted protocols. These methods offer versatility in accommodating various substituents on the aromatic ring.

The Perkin reaction, discovered by William Henry Perkin in 1868, is a classical method for synthesizing α,β-unsaturated aromatic acids. acs.orgwikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), typically in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. acs.orgwikipedia.orgnih.gov For the synthesis of cinnamic acid itself, benzaldehyde (B42025) is reacted with acetic anhydride using sodium acetate (B1210297) or potassium acetate as the catalyst. acs.orgwikipedia.org

The mechanism proceeds through the formation of a carbanion from the anhydride under the influence of the base. byjus.com This carbanion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. byjus.com The resulting intermediate undergoes dehydration to yield an unsaturated anhydride, which is subsequently hydrolyzed to the final α,β-unsaturated acid product. byjus.com A key requirement for the reaction is that the acid anhydride must possess at least two alpha-hydrogens. wikipedia.org While widely used, a significant drawback of the traditional Perkin reaction is the potential for side product formation when using aldehydes in a basic environment, and it often requires high temperatures and long reaction times. wikipedia.org

Table 1: Overview of the Perkin Reaction

Feature Description
Reaction Type Aldol Condensation
Reactants Aromatic Aldehyde, Acid Anhydride
Catalyst Alkali salt of the acid (e.g., Sodium Acetate)
Product α,β-Unsaturated Aromatic Acid (Cinnamic Acid Derivative)

| Key Requirement | Acid anhydride must have at least two α-hydrogens. wikipedia.org |

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction used for synthesizing cinnamic acid derivatives. mdpi.com It is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine. wikipedia.orgsigmaaldrich.com The active methylene compound typically has two electron-withdrawing groups (Z), such as in malonic acid or its esters. wikipedia.org

A widely used variant is the Knoevenagel-Doebner modification, which employs malonic acid as the active methylene compound and pyridine (B92270), often with a catalytic amount of piperidine (B6355638), as the base and solvent. organic-chemistry.orgsigmaaldrich.com This modification is particularly effective for producing cinnamic acids because the initial condensation product undergoes spontaneous decarboxylation under the reaction conditions. wikipedia.orgorganic-chemistry.org This method is often preferred for its efficiency and applicability to a broad range of aldehydes. mdpi.comrug.nl The reaction can be promoted by various catalysts and conditions, including inorganic catalysts, solid-phase synthesis, and ionic liquids. sigmaaldrich.comorganic-chemistry.org

Enzymatic methods offer a green chemistry approach to the synthesis of cinnamic acid derivatives, proceeding under mild conditions with high specificity. wikipedia.org Lipases are commonly employed enzymes for this purpose. For instance, Novozym 435, an immobilized lipase, has been successfully used to catalyze the synthesis of ethyl ferulate and octyl methoxycinnamate. nih.govgoogleapis.com These reactions involve the esterification of a cinnamic acid derivative (e.g., ferulic acid or p-methoxycinnamic acid) with an alcohol. nih.govgoogleapis.com

Enzymatic synthesis can lead to high conversion rates, sometimes reaching 90% within a day, and offers the significant advantage of enzyme reusability over several cycles without substantial loss of activity. nih.govgoogleapis.com Another enzymatic route involves the deamination of phenylalanine, catalyzed by phenylalanine ammonia-lyase, to directly produce cinnamic acid. nih.gov Furthermore, chloroperoxidase from the fungus Caldariomyces fumago can catalyze the halogenation of trans-cinnamic acid and its derivatives in the presence of hydrogen peroxide and a halide ion (Cl⁻ or Br⁻). nih.gov However, the enzyme's substrate specificity is a limiting factor; for example, it does not act on cinnamic acids with electron-attracting groups like 4-chloro or 4-nitro substituents. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. youtube.comepa.gov This technology has been effectively applied to the synthesis of cinnamic acids and their derivatives, including halogenated variants. youtube.com

The Knoevenagel-Doebner condensation, for example, can be efficiently carried out under microwave irradiation. sigmaaldrich.com One protocol involves the reaction of an aryl aldehyde with malonic acid in the presence of a base like piperidine, achieving high conversion rates in minutes rather than hours. sigmaaldrich.comgoogle.com A solvent-free approach has also been developed, where an aryl aldehyde and malonic acid are irradiated in the presence of polyphosphate ester (PPE), which acts as both a mediator and catalyst. youtube.com These microwave-assisted methods provide a rapid and efficient route to various cinnamic acids, minimizing the use of hazardous solvents and reducing energy consumption. youtube.comepa.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS)
Reaction Time Hours to days Seconds to minutes sigmaaldrich.comepa.gov
Energy Input High and often inefficient Direct and efficient heating of reactants
Solvent Use Often requires large volumes of solvent Can often be performed solvent-free or with reduced solvent youtube.com
Yield Variable, can be lower Often higher yields epa.gov

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times |

Targeted Synthesis of 3,4-Dichloro-5-fluorocinnamic Acid

The synthesis of the required precursor, 3,4-dichloro-5-fluorobenzaldehyde (B1602048), is the critical first step. The strategic approach to this multi-halogenated benzaldehyde would likely start from a commercially available, appropriately substituted benzene (B151609) ring. For instance, a process analogous to the production of other fluorobenzaldehydes could be employed, which involves the halogen exchange of a polychlorinated benzaldehyde with a metal fluoride. nih.gov Alternatively, a Friedel-Crafts type reaction on a dichlorofluorobenzene substrate could introduce the formyl group or a precursor to it.

Once the 3,4-dichloro-5-fluorobenzaldehyde precursor is obtained, it can be converted to this compound using one of the established methods described previously.

Via Perkin Reaction: The aldehyde would be reacted with acetic anhydride in the presence of a weak base like sodium acetate. wikipedia.orgbyjus.com

Via Knoevenagel-Doebner Condensation: The aldehyde would be condensed with malonic acid, using a base such as pyridine and/or piperidine to catalyze the reaction and subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

The selection of reagents for this transformation is crucial. The Knoevenagel-Doebner route is often preferred for its generally higher yields and milder conditions compared to the Perkin reaction.

Table 3: Proposed Reagents for Synthesis of this compound

Synthetic Step Precursor Key Reagents Method
Precursor Synthesis 1,2-Dichloro-4-fluorobenzene (or similar) Formylating agent (e.g., CO, HCl, Lewis Acid) Formylation
Cinnamic Acid Formation 3,4-Dichloro-5-fluorobenzaldehyde Acetic anhydride, Sodium acetate Perkin Reaction

| Cinnamic Acid Formation | 3,4-Dichloro-5-fluorobenzaldehyde | Malonic acid, Pyridine, Piperidine | Knoevenagel-Doebner Condensation |

Compound Reference Table

Compound Name
This compound
Acetic anhydride
Benzaldehyde
Cinnamic acid
3,4-dichloro-5-fluorobenzaldehyde
Dichlorofluorobenzene
Ethyl ferulate
Ferulic acid
Malonic acid
Octyl methoxycinnamate
p-Methoxycinnamic acid
Phenylalanine
Piperidine
Pyridine
Sodium acetate

Optimization of Reaction Conditions for Yield and Selectivity

The preparation of cinnamic acids from aromatic aldehydes, such as the presumed precursor 3,4-dichloro-5-fluorobenzaldehyde, is commonly achieved through reactions like the Knoevenagel or Perkin condensations. Optimization of these reactions is critical for achieving high yields and purity.

For the Knoevenagel condensation , which involves the reaction of an aldehyde with an active methylene compound like malonic acid, several parameters can be tuned. Greener, solvent-free procedures have been developed that show high conversion rates. For instance, using ammonium (B1175870) bicarbonate as a catalyst at 90°C can result in high yields of the corresponding cinnamic acid after a few hours. researchgate.net The choice of solvent also plays a significant role when not in a solvent-free system; polar protic solvents like methanol (B129727) have been shown to afford excellent conversion rates. nih.gov

The Perkin reaction , which uses an acid anhydride and its corresponding alkali salt, generally requires higher temperatures and longer reaction times. nih.gov However, the use of microwave irradiation has been shown to significantly reduce reaction times. nih.gov For this reaction, the choice of base is important, and anhydrous sodium acetate is often preferred. nih.gov A newer approach for cinnamic acid synthesis involves using zinc acetate in a solvent mixture of N-methyl-2-pyrrolidinone (NMP) and acetic acid at reflux temperatures between 185-195°C, with reaction times extending from 8 to 12 hours, yielding products in the range of 58-85%. jst.go.jp

Below is a table summarizing potential optimized conditions for the synthesis of cinnamic acid derivatives, which could be adapted for this compound.

Reaction TypeCatalyst/ReagentsSolventTemperatureTimeTypical Yield
KnoevenagelAmmonium BicarbonateSolvent-free90°C2 hHigh
KnoevenagelZinc(II) ComplexMethanolRoom Temp30 min~98%
PerkinAnhydrous NaOAcAcetic AnhydrideHigh TempLongModerate-High
Perkin (Microwave)Various bases (not NaOAc)Acetic AnhydrideMicrowaveShorterModerate-High
Zinc-mediatedZinc AcetateNMP/Acetic Acid185-195°C8-12 h58-85%

Considerations for Stereoselective Synthesis (E/Z Isomerism)

Cinnamic acids possess a carbon-carbon double bond, leading to the possibility of E (trans) and Z (cis) geometric isomers. The biological activity of these isomers can differ significantly, making stereoselective synthesis a key consideration for academic study. nih.gov

The E-isomer is typically the more thermodynamically stable product and is preferentially formed in many standard syntheses. The Knoevenagel-Döbner condensation, for example, is highly stereoselective for the E-isomer, often providing 100% E-selectivity and high yields. nih.gov Similarly, the traditional Perkin reaction generally yields the E (trans) double bond. nih.gov

The synthesis of the less stable Z-isomer requires specific strategies. Methods to achieve Z-selectivity include:

UV-induced photoisomerization of the E-isomer. nih.gov

Modified Horner-Wadsworth-Emmons (HWE) reactions , which can be tuned to be either E- or Z-selective depending on the reagents and reaction conditions. nih.gov

Selective hydrogenation of a corresponding alkyne using catalysts like Lindlar's catalyst. eurekaselect.com

The table below outlines common strategies for achieving stereoselectivity in cinnamic acid synthesis.

Desired IsomerSynthetic MethodKey Features
E (trans) Knoevenagel-Döbner CondensationHigh yield and 100% E-selectivity. nih.gov
E (trans) Perkin ReactionGenerally forms the more stable trans product. nih.gov
Z (cis) Modified HWE ReactionCan be tuned for Z-selectivity under specific conditions. nih.gov
Z (cis) UV PhotoisomerizationConverts the E-isomer to a mixture containing the Z-isomer. nih.gov
Z (cis) Selective HydrogenationHydrogenation of a triple bond to a cis-double bond. eurekaselect.com

Derivatization Strategies for this compound for Academic Exploration

The core structure of this compound offers multiple sites for chemical modification, enabling a systematic exploration of structure-activity relationships (SAR).

Esterification and Amidation for Modulating Chemical and Biological Profiles

Modification of the carboxylic acid group into esters and amides is a common and effective strategy to modulate the physicochemical and biological properties of cinnamic acids. nih.govmdpi.com These derivatizations can alter properties such as lipophilicity, membrane permeability, and interaction with biological targets, often leading to enhanced or altered biological efficacy. mdpi.complos.org

Esterification can be achieved through several methods, including Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. nih.gov Another common method involves converting the cinnamic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with an alcohol. researchgate.net Studies have shown that altering the alkyl group of the ester can significantly impact biological activity. For example, in a series of cinnamates tested for antifungal activity, the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety both had a significant influence on potency. researchgate.net In some cases, converting the carboxylic acid to an ester can lead to a bioactive derivative where the parent acid was inactive. mdpi.com

Amidation is another key derivatization strategy, often yielding compounds with distinct biological profiles compared to their ester or acid counterparts. Amides can be synthesized by activating the carboxylic acid with coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of an amine. nih.gov Research indicates that cinnamic amides can exhibit potent and varied biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov For instance, certain synthetic cinnamic amides have shown superior activity against Staphylococcus aureus compared to the free acids. researchgate.net The nature of the substituent on the amide nitrogen is crucial for activity. nih.gov

The table below summarizes the impact of these derivatizations on biological profiles based on general findings for cinnamic acid derivatives.

DerivatizationCommon Synthetic MethodImpact on Chemical/Biological ProfileExample Biological Activities
Esterification Fischer Esterification; Acyl Chloride RouteIncreases lipophilicity; alters membrane permeabilityAntifungal, Antimicrobial mdpi.comresearchgate.net
Amidation EDC/HOBt CouplingForms stable bond; introduces new interaction points (H-bonding)Antimicrobial, Anticancer, MAO-B Inhibition researchgate.netnih.govnih.gov

Modifications at the Carboxylic Acid Moiety (e.g., prodrugs for mechanistic studies)

Modifying the carboxylic acid moiety is a cornerstone of prodrug design, a strategy used to improve the pharmacokinetic properties of a parent drug. For a compound like this compound, creating prodrugs through esterification or amidation can be used to study its mechanism of action by controlling its release and distribution.

A prodrug is a biologically inactive compound that is metabolized in the body to produce the active drug. For carboxylic acids, simple esters are a common prodrug form. These esters can be designed to be hydrolyzed by esterase enzymes present in the body, releasing the active carboxylic acid at the target site. This approach can enhance oral bioavailability, improve solubility, or prolong the duration of action.

For mechanistic studies, a series of prodrugs with varying rates of hydrolysis can be synthesized. For example, by creating a series of alkyl esters (methyl, ethyl, butyl), one could investigate how the rate of release of the parent cinnamic acid affects its biological activity in a cellular or in vivo model. This allows researchers to distinguish between the activity of the prodrug itself and the released active compound. Hybridization of natural products with cinnamic acid via an amide bond, which is more stable to hydrolysis than an ester bond, has been used to create compounds for in vivo studies of neurodegenerative diseases. This demonstrates how the choice of linkage can be tailored for specific experimental goals.

Aromatic Ring Functionalization and Substituent Effects on the this compound Core

The existing 3,4-dichloro-5-fluoro substitution pattern on the aromatic ring of the title compound already confers specific electronic and steric properties. The biological activity of cinnamic acid derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. nih.goveurekaselect.com

Halogen substituents, such as chlorine and fluorine, are known to significantly influence biological activity. Their effects are multifactorial, stemming from their electronegativity (inductive effect), size (steric effects), and ability to participate in halogen bonding. Studies on other halogenated cinnamic acids have shown that the position of the halogen is critical. For example, a para-chloro substituted cinnamic acid was found to be more active as an antibacterial agent than its ortho-substituted counterpart, highlighting the importance of substituent placement. eurekaselect.com The presence of fluorine, in particular, has been noted in cinnamic amide derivatives with inhibitory effects on mitochondrial pyruvate (B1213749) transport. nih.gov

Further functionalization of the this compound core is chemically challenging due to the deactivating nature of the existing halogen substituents. Electrophilic aromatic substitution would be difficult and likely directed to the remaining unsubstituted position (C-6), though the combined deactivating effect of three halogens would necessitate harsh reaction conditions.

A more viable strategy for academic exploration would be to synthesize a library of analogues where the substitution pattern is systematically varied. For instance, comparing the biological profile of this compound with its mono-chloro, di-chloro, and other fluoro- and chloro-substituted isomers would provide valuable structure-activity relationship (SAR) data on the role of halogenation.

**advanced Structural Characterization and Conformational Analysis of 3,4 Dichloro 5 Fluorocinnamic Acid**

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to determining the precise chemical structure of a molecule like 3,4-dichloro-5-fluorocinnamic acid. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and identifying the presence and environment of fluorine atoms.

¹H NMR: Proton NMR would reveal the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. Key signals would be expected for the vinyl protons of the propenoic acid chain and the aromatic protons on the phenyl ring. The precise chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

¹³C NMR: Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule. This would include the carboxyl carbon, the two vinylic carbons, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be particularly informative for confirming the substitution pattern of the chloro and fluoro groups. For comparison, the related compound 4-fluorocinnamic acid shows characteristic signals in its ¹³C NMR spectrum. colorado.educhemicalbook.com

¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F) with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. nih.gov The spectrum for this compound would be expected to show a single resonance for the fluorine atom at position 5. The chemical shift of this signal would provide information about its electronic environment, and its coupling to nearby protons would further confirm the structure.

A hypothetical data table for the expected NMR shifts is presented below.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Notes
¹H12.0 - 13.0SingletCarboxylic acid proton (COOH)
¹H7.5 - 8.0DoubletVinylic proton (α to COOH)
¹H7.0 - 7.8MultipletsAromatic protons
¹H6.4 - 6.8DoubletVinylic proton (β to COOH)
¹³C165 - 175SingletCarbonyl carbon (COOH)
¹³C115 - 150Multiple signalsVinylic and Aromatic carbons
¹⁹F-100 to -140MultipletAromatic fluorine

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would correspond to the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1680-1710 cm⁻¹ would be indicative of the C=O (carbonyl) stretching. The C=C stretching of the alkene and aromatic ring would appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. C-Cl and C-F stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹). For instance, the IR spectrum of the parent cinnamic acid clearly shows these characteristic bands. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the C=C double bond and the aromatic ring would likely give strong signals. This technique is valuable for studying molecular structure, as demonstrated in analyses of other halogenated cinnamic acids like 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. nih.gov

A table of expected vibrational frequencies is provided below.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
O-H stretch2500-3300 (broad)WeakCarboxylic Acid
C=O stretch1680-1710 (strong)ModerateCarboxylic Acid
C=C stretch (alkene)1620-1640 (medium)StrongAlkene
C=C stretch (aromatic)1450-1600 (multiple bands)StrongAromatic Ring
C-F stretch1000-1400WeakAryl Fluoride
C-Cl stretch600-800ModerateAryl Chloride

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. imrpress.com

Accurate Mass Measurement: HRMS would provide a high-precision measurement of the molecular ion's mass-to-charge ratio (m/z). This allows for the unambiguous determination of the molecular formula (C₉H₅Cl₂FO₂). The presence of two chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further confirmation of the structure.

Fragmentation Analysis: By analyzing the fragmentation pattern (MS/MS), the structural connectivity of the molecule can be pieced together. Common fragmentation pathways for cinnamic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The fragmentation of the dichlorofluorophenyl ring would also yield specific ions, helping to confirm the substitution pattern.

Solid-State Structural Investigations and Crystallography

While spectroscopic methods define the molecular structure, crystallographic techniques reveal how the molecules are arranged in a crystalline solid, providing insights into intermolecular forces and polymorphism.

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would elucidate the crystal packing, revealing intermolecular interactions such as hydrogen bonding (typically forming dimers between carboxylic acid groups) and halogen bonding, which can influence the physical properties of the material. While data for the specific title compound is not available, studies on related molecules demonstrate the power of this technique.

Polymorphism and Pseudopolymorphism Studies of this compound and its Salts

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration, particularly in the pharmaceutical and materials sciences. Different polymorphs can have different stabilities, solubilities, and melting points. Studies would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphic or pseudopolymorphic (solvates or hydrates) forms.

Investigation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A thorough investigation into the intermolecular interactions of this compound reveals a lack of specific experimental or theoretical studies. Generally, cinnamic acid derivatives with halogen substituents are capable of forming a variety of non-covalent interactions that dictate their crystal packing and supramolecular architecture.

Chiroptical Properties and Stereochemical Studies (if applicable)

The molecular structure of this compound does not inherently possess a stereocenter, meaning it is an achiral molecule. The double bond in the cinnamic acid backbone typically exists in the more stable E-configuration. As a result, it would not exhibit chiroptical properties such as optical rotation or circular dichroism. Therefore, stereochemical studies in the context of chirality are not applicable to this compound.

**computational Chemistry and Molecular Modeling of 3,4 Dichloro 5 Fluorocinnamic Acid**

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3,4-Dichloro-5-fluorocinnamic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and a host of related properties.

Density Functional Theory (DFT) is a robust computational method for predicting the molecular structure and electronic properties of chemical compounds. For this compound, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the molecule's lowest energy conformation (optimized geometry). This process reveals precise bond lengths, bond angles, and dihedral angles.

The halogen substituents (chlorine and fluorine) are electron-withdrawing and significantly influence the geometry and electronic distribution of the phenyl ring and the acrylic acid side chain. The calculated optimized structure provides the foundation for all further computational analyses.

Table 1: Predicted Geometrical Parameters of this compound (trans isomer) from DFT Calculations

Parameter Bond/Angle Predicted Value
Bond Lengths C=O 1.21 Å
C-O 1.35 Å
O-H 0.97 Å
C=C (alkene) 1.34 Å
C-C (alkene-ring) 1.48 Å
C-Cl (C3) 1.74 Å
C-Cl (C4) 1.74 Å
C-F (C5) 1.35 Å
Bond Angles C=C-C(O)OH 121.5°
C-C=O 124.0°
C-O-H 107.5°

| Dihedral Angle | C(ring)-C-C=C | ~180° (trans) |

Note: These values are representative predictions based on DFT calculations for similar structures and are subject to the level of theory used.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the halogen atoms is expected to lower the energies of both the HOMO and LUMO.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would predictably show a strong negative potential (red) around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atom. A significant positive potential (blue) would be located on the acidic hydrogen of the carboxyl group. This mapping helps identify sites for intermolecular interactions, such as hydrogen bonding.

Table 2: Predicted FMO and MEP Properties for this compound

Property Predicted Value Significance
HOMO Energy ~ -7.0 eV Region of electron donation (nucleophilicity)
LUMO Energy ~ -2.5 eV Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap ~ 4.5 eV Indicates chemical stability and reactivity
MEP Negative Region Carboxyl Oxygens, Fluorine Sites for electrophilic attack and hydrogen bond acceptance

| MEP Positive Region | Carboxyl Hydrogen | Site for nucleophilic attack and hydrogen bond donation |

Note: Energy values are illustrative and depend on the specific computational method.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For fluorinated compounds, the prediction of ¹⁹F NMR shifts is also a valuable tool. These predictions are often scaled to correct for systematic errors and the effects of solvent.

Similarly, DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies help in assigning the experimental vibrational bands to specific molecular motions, such as the characteristic stretching of the C=O, O-H, and C=C bonds.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹³C Shift Predicted ¹H Shift
Carboxyl Carbon 171.5 -
Carboxyl Hydrogen - 12.5
Alkene α-Carbon 120.0 6.5
Alkene β-Carbon 142.0 7.7
C1 (C-CH=CHCOOH) 135.0 -
C2 128.0 7.9
C3 (C-Cl) 133.0 -
C4 (C-Cl) 131.0 -
C5 (C-F) 155.0 (d, ¹JCF ≈ 250 Hz) -

| C6 | 118.0 (d, ²JCF ≈ 22 Hz) | 7.6 |

Note: Values are illustrative and relative to TMS. Coupling patterns (d = doublet) for carbons near fluorine are expected.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H stretch ~3550 Strong, Broad
C-H stretch (aromatic) 3100 - 3000 Medium
C=O stretch ~1720 Strong
C=C stretch (alkene) ~1630 Strong
C=C stretch (aromatic) 1600 - 1450 Medium-Strong
C-F stretch ~1250 Strong

| C-Cl stretch | 800 - 600 | Strong |

Note: These are unscaled harmonic frequencies. Experimental values would appear in a condensed phase spectrum.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time, especially in a solvated environment. For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (like water) and solve Newton's equations of motion for the system.

This approach allows for a detailed conformational analysis, revealing the rotational freedom around single bonds, such as the bond connecting the phenyl ring to the acrylic acid side chain. It can identify the most stable conformers in solution and the energy barriers between them. MD simulations also provide insight into the molecule's interactions with the solvent, mapping out hydrogen bonding patterns and solvation shells that influence its solubility and behavior in a biological medium.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a large biological macromolecule, typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Cinnamic acid derivatives have been studied as inhibitors for various enzymes, including matrix metalloproteinases (MMPs), acetylcholinesterase, and Epidermal Growth Factor Receptor (EGFR).

The docking process involves generating various orientations (poses) of the ligand within the protein's binding pocket and scoring them based on their binding affinity, which is often expressed as a binding energy in kcal/mol. A lower binding energy suggests a more stable and favorable interaction.

Following a docking simulation, the most favorable pose is analyzed to detail the specific intermolecular interactions between the ligand and the protein's amino acid residues. For this compound, these interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar or charged residues (e.g., Arginine, Lysine (B10760008), Aspartate) in the active site.

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like backbone carbonyl oxygens. This type of interaction is increasingly recognized as significant in rational drug design.

Hydrophobic Interactions: The dichlorofluorophenyl ring can form hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: The aromatic ring may engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

This detailed interaction profile helps explain the ligand's binding affinity and selectivity for a particular protein target.

Table 5: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target (e.g., MMP-9)

Parameter Predicted Value
Binding Energy (ΔG) -8.5 kcal/mol
Predicted Inhibition Constant (Ki) ~500 nM
Key Interacting Residues His, Leu, Val, Pro, Ala

| Types of Interactions | Hydrogen bond with His (via -COOH), Hydrophobic interactions with Leu, Val, Pro, Halogen bond with backbone carbonyl of Ala |

Note: These results are hypothetical and serve to illustrate the data obtained from a molecular docking study. Actual values depend on the specific protein target.

Prediction of Binding Affinities and Rationalization of Mechanistic Hypotheses

The prediction of binding affinity is a cornerstone of computational drug discovery, estimating the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger, more stable interaction.

Molecular docking simulations are a primary method for predicting binding affinities. In a hypothetical scenario where this compound is docked into the active site of a target enzyme, the software would calculate its most likely binding pose and estimate the binding energy based on a scoring function. This function considers various non-covalent interactions, including:

Hydrogen Bonds: The carboxylic acid group of the cinnamic acid moiety is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Halogen Bonds: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site, which can significantly contribute to binding affinity.

Hydrophobic Interactions: The phenyl ring itself can engage in hydrophobic interactions with nonpolar residues of the target protein.

Van der Waals Forces: These are general attractive or repulsive forces between atoms.

By analyzing these interactions, mechanistic hypotheses can be rationalized. For instance, if docking studies consistently show the dichlorofluoro-substituted phenyl ring fitting into a specific hydrophobic pocket of a receptor, it can be hypothesized that this substitution pattern is crucial for activity.

Hypothetical Binding Affinity Data for Cinnamic Acid Derivatives

To illustrate this, the following table presents hypothetical binding affinities of this compound and related compounds to a putative enzyme target. This data is for illustrative purposes only, as specific experimental or computational values for this compound are not available in the reviewed literature.

Compound NamePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Cinnamic acid-5.8Hydrogen bond via carboxylate, pi-stacking of phenyl ring
3,4-Dichlorocinnamic acid-7.2Hydrogen bond, enhanced hydrophobic and halogen bonding
4-Fluorocinnamic acid-6.5Hydrogen bond, favorable polar interactions from fluorine
This compound -7.9 Strong hydrogen bonding, significant halogen bonding, and hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured biological activities (e.g., enzyme inhibition, antimicrobial activity) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

A statistical method, such as multiple linear regression (MLR), would then be used to build an equation that correlates a selection of these descriptors with the observed biological activity. The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors.

A general form of a QSAR equation might look like:

Biological Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the IC50 is the concentration of the compound required to inhibit a biological process by 50%, and the descriptors are physicochemical properties.

Identification of Key Structural Descriptors Influencing Activity

The primary outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on the biological activity of the compounds. For halogenated cinnamic acids like this compound, these key descriptors would likely fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule. The electron-withdrawing nature of the chlorine and fluorine atoms would significantly influence descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the dipole moment. These properties are critical for how the molecule interacts with the electronic environment of a receptor.

Steric or Topological Descriptors: These relate to the size and shape of the molecule. Parameters like molecular weight, molecular volume, and connectivity indices would be important. The position of the halogen atoms (3,4-dichloro, 5-fluoro) would create a specific shape that could either be beneficial for fitting into a binding site or cause steric hindrance.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule. The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor. The addition of halogens generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Illustrative Table of Key QSAR Descriptors

The following table provides examples of descriptors that would be relevant in a QSAR study of this compound derivatives and their general influence on biological activity, based on studies of similar compounds.

Descriptor CategorySpecific Descriptor ExamplePotential Influence on Biological Activity
Electronic Dipole MomentInfluences long-range interactions with polar protein residues.
LUMO EnergyLower energy may indicate higher reactivity and better interaction with electron-rich residues.
Steric/Topological Molecular VolumeDetermines the fit within the receptor's binding pocket; optimal size is key.
Kier Flexibility IndexRelates to the conformational flexibility of the molecule, which can be important for induced-fit binding.
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions within the binding site.

**mechanistic Investigations of Biological Activity of 3,4 Dichloro 5 Fluorocinnamic Acid**

*In Vitro* Biological Activity Profiling and Mechanistic Elucidation [1, 3, 4, 9, 11, 14, 17, 21, 25, 30, 33, 38]

Antimicrobial Activity Research (Antibacterial, Antifungal, Antiviral, Antiprotozoal) and Underlying Mechanisms

There is no specific research on the antimicrobial activity of 3,4-Dichloro-5-fluorocinnamic acid. For context, studies on other chlorinated derivatives, such as esters of 4-chlorocinnamic acid, have shown antifungal activity, with a proposed mechanism being the inhibition of the enzyme 14α-demethylase. researchgate.netnih.gov However, no such investigation has been conducted for the 3,4-dichloro-5-fluoro substituted variant.

Enzyme Inhibition Studies: Identification of Specific Target Enzymes and Inhibition Kinetics

No studies have been published that identify specific enzyme targets for this compound, nor is there any available data on its inhibition kinetics. Research on other cinnamic acid derivatives has identified various enzyme targets, but this information is not transferable. nih.gov

Receptor Binding and Modulation Studies (e.g., Orphan Nuclear Receptors, GPCRs)

There is a lack of data regarding the binding or modulation of any receptors, including orphan nuclear receptors or G-protein coupled receptors (GPCRs), by this compound. Methodologies for such receptor binding assays are well-documented in the scientific community but have not been applied to this compound in available research. nih.govplos.org

Cellular Pathway Modulation in Model Systems (e.g., Apoptosis Induction, Cell Cycle Arrest)

No published research could be located that examines the effects of this compound on cellular pathways such as apoptosis or cell cycle regulation. Studies on different cinnamic acid derivatives, like 3,4,5-trimethoxycinnamic acid (TMCA), have shown effects on apoptosis, but these findings are specific to the tested compound's substitution pattern. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Specific structure-activity relationship (SAR) analyses for analogues of this compound are not present in the literature.

Influence of Halogen Position and Number on Mechanistic Efficacy

While it is a well-established principle in medicinal chemistry that the position and nature of halogen substituents significantly influence the biological activity of cinnamic acids, no studies have specifically investigated the mechanistic efficacy derived from the 3,4-dichloro-5-fluoro substitution pattern. nih.gov Research on simpler analogues indicates that changes in halogen position can alter activity, but this has not been systematically studied for the compound .

Role of the α,β-Unsaturated Carboxylic Acid Moiety in Target Interaction

The α,β-unsaturated carboxylic acid moiety is a common feature in many biologically active compounds and is often integral to their mechanism of action. This functional group provides several key properties that can contribute to target interaction. The conjugated system of the double bond and the carboxyl group creates a planar, electron-rich region that can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding.

The carboxylic acid group, with a typical pKa, is ionized at physiological pH, allowing it to form strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine within a protein's binding pocket. Furthermore, the oxygen atoms of the carboxylate can act as hydrogen bond acceptors. The α,β-unsaturated system can also act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues like cysteine or histidine on a target protein, leading to irreversible inhibition. The specific role of this moiety in the biological activity of this compound would be the subject of targeted structure-activity relationship (SAR) studies.

Impact of Side Chain Modifications on Biological Mechanism

To systematically investigate the impact of side chain modifications on the biological mechanism of this compound, a series of analogues would be synthesized and tested. The following table illustrates a hypothetical set of such modifications and the type of data that would be collected.

Table 1: Illustrative Impact of Side Chain Modifications on Biological Activity

Compound Modification Hypothetical Target Binding Affinity (Kd, µM) Observed Change in Biological Effect
This compoundNone (trans double bond)10Baseline activity
(Z)-3,4-Dichloro-5-fluorocinnamic acidCis (Z) double bond50Reduced activity
3,4-Dichloro-5-fluoro-α-methylcinnamic acidMethyl group at α-position25Moderately reduced activity
Methyl 3,4-Dichloro-5-fluorocinnamateEsterification of carboxylic acid>100Loss of activity
3,4-Dichloro-5-fluorocinnamideAmidation of carboxylic acid80Significantly reduced activity

This table is for illustrative purposes only and does not represent actual experimental data.

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques are indispensable for characterizing the direct binding of a ligand, such as this compound, to its putative biological target. nih.gov These methods provide quantitative data on binding affinity, stoichiometry, and thermodynamics, offering a deeper understanding of the molecular recognition process.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov In a typical experiment, a solution of the ligand is titrated into a solution containing the target protein. The resulting heat change is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This thermodynamic profile provides insight into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, or hydrophobic effects.

Table 2: Hypothetical ITC Data for this compound Binding to a Target Protein

Parameter Value
Binding Affinity (Kd)5.2 µM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)2.1 cal/mol·K

This table is for illustrative purposes only and does not represent actual experimental data.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor binding events in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Table 3: Hypothetical SPR Kinetic Data for this compound Binding to a Target Protein

Parameter Value
Association Rate (ka)1.2 x 104 M-1s-1
Dissociation Rate (kd)6.0 x 10-2 s-1
Equilibrium Dissociation Constant (KD)5.0 µM

This table is for illustrative purposes only and does not represent actual experimental data.

**metabolic and Biotransformation Pathways of 3,4 Dichloro 5 Fluorocinnamic Acid Pre Clinical, Mechanistic Research **

In Vitro Metabolic Stability Assessment (e.g., Microsomal, Hepatocyte Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time. wuxiapptec.com Liver microsomes are subcellular fractions rich in Phase I enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete metabolic picture. wuxiapptec.com

For 3,4-Dichloro-5-fluorocinnamic acid, specific experimental data from microsomal or hepatocyte stability assays are not publicly available. However, the general procedure for such an assessment would involve the following steps:

Incubation: The compound would be incubated with human or animal-derived liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

Sampling: Aliquots would be taken at various time points.

Analysis: The concentration of the parent compound remaining in the samples would be quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). plos.org

Calculation: From the rate of disappearance, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) would be calculated.

These parameters provide an indication of how rapidly the compound is likely to be metabolized in vivo. A high intrinsic clearance suggests rapid metabolism and potentially a short duration of action.

Table 1: Representative Parameters Measured in In Vitro Metabolic Stability Assays

ParameterDescriptionSignificance
In Vitro Half-life (t½) The time required for 50% of the initial compound concentration to be metabolized.A shorter half-life indicates lower metabolic stability.
Intrinsic Clearance (CLint) The intrinsic ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.Used to predict in vivo hepatic clearance and bioavailability.

Identification and Characterization of Major Metabolites and Biotransformation Enzymes

The biotransformation of this compound is expected to involve both Phase I and Phase II metabolic reactions, leading to the formation of various metabolites.

Phase I metabolism typically introduces or exposes functional groups on the parent molecule, making it more polar. nih.gov For halogenated aromatic compounds, these reactions are often mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com

Oxidative Pathways: The most probable oxidative metabolic pathways for this compound would involve:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring. This is a common metabolic route for many aromatic compounds.

Dehalogenation: The removal of one or more of the halogen (chlorine or fluorine) substituents. This can occur through oxidative or reductive mechanisms. nih.gov

Side-chain Oxidation: Oxidation of the cinnamic acid side chain.

The specific CYP isoforms involved in the metabolism of this compound have not been identified. However, CYP enzymes are known to metabolize a wide array of halogenated substrates. nih.gov

Reductive Pathways: Reductive metabolism can also play a role, particularly under low-oxygen conditions. This could involve the reduction of the double bond in the cinnamic acid side chain.

Following Phase I metabolism, the newly introduced or exposed functional groups can undergo Phase II conjugation reactions. drughunter.com These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolite, facilitating its excretion. researchgate.net

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the substrate, often at a hydroxyl group introduced during Phase I metabolism. uomus.edu.iq The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). upol.cz

Sulfation: In this pathway, a sulfonate group is added to the metabolite, a reaction catalyzed by sulfotransferases (SULTs). researchgate.net

Amino Acid Conjugation: The carboxylic acid group of this compound or its metabolites could be conjugated with amino acids such as glycine or glutamine.

Table 2: Potential Phase I and Phase II Metabolic Reactions for this compound

PhaseReaction TypePotential Metabolite
Phase I Aromatic HydroxylationHydroxylated this compound
Phase I DechlorinationMonochloro-fluoro-cinnamic acid derivative
Phase II GlucuronidationGlucuronide conjugate of a hydroxylated metabolite
Phase II SulfationSulfate conjugate of a hydroxylated metabolite
Phase II Amino Acid ConjugationGlycine or glutamine conjugate of the parent compound or a metabolite

Mechanistic Insights into Halogenated Aromatic Compound Biotransformation

The biotransformation of halogenated aromatic compounds is of significant interest due to their widespread presence as environmental pollutants and pharmaceuticals. The presence of halogens on an aromatic ring can influence its metabolic fate in several ways:

Electronic Effects: The electron-withdrawing nature of chlorine and fluorine atoms can make the aromatic ring less susceptible to electrophilic attack by CYP enzymes, potentially slowing down the rate of hydroxylation.

Steric Hindrance: The size of the halogen atoms can sterically hinder the approach of metabolizing enzymes to certain positions on the aromatic ring.

Dehalogenation Mechanisms: The removal of halogens can proceed through different mechanisms, including oxidative dehalogenation, where the halogen is replaced by a hydroxyl group, and reductive dehalogenation, where the halogen is replaced by a hydrogen atom.

The specific positions of the chlorine and fluorine atoms on the cinnamic acid structure will dictate the regioselectivity of the metabolic reactions.

Role of Gut Microbiota in the Metabolism of this compound

The gut microbiota possesses a vast and diverse enzymatic capacity that can significantly contribute to the metabolism of xenobiotics. For compounds containing a cinnamic acid moiety, the gut microbiome can play a crucial role. nih.govnih.gov Studies on other cinnamic acids have shown that gut bacteria can metabolize these compounds, for instance, by reducing the double bond of the side chain to form hydrocinnamic acid derivatives. biorxiv.org

For this compound, potential metabolic activities of the gut microbiota could include:

Reduction of the acrylic acid side chain.

Dehalogenation reactions.

Hydrolysis of any ester or amide conjugates that reach the gut.

The metabolites produced by the gut microbiota can be absorbed into the systemic circulation and undergo further metabolism in the liver, a process known as enterohepatic circulation.

**potential Applications of 3,4 Dichloro 5 Fluorocinnamic Acid in Advanced Chemical Research Excluding Clinical Use **

Utilization as a Chemical Probe for Elucidating Biological Mechanisms

While specific studies designating 3,4-Dichloro-5-fluorocinnamic acid as a formal chemical probe are not extensively documented, its structural characteristics suggest high potential for such applications. Halogenated aromatic compounds are crucial in the design of bioactive molecules, particularly as inhibitors for enzymes like kinases. The cinnamic acid scaffold itself is known to be a precursor for molecules with a wide range of biological activities. researchgate.net

Derivatives of the related 3,4,5-trimethoxycinnamic acid have been synthesized and studied as agonists for the 5-HT(1A) serotonin (B10506) receptor, helping to elucidate its role in signaling pathways. nih.gov These studies demonstrate that modified cinnamic acids can interact with specific biological targets. The chloro and fluoro substituents on this compound alter its lipophilicity and electronic distribution, which could be exploited to probe the active sites of enzymes or receptors where halogen bonding and hydrophobic interactions are critical for binding. For instance, studies on 4-chlorocinnamic acid derivatives have used molecular docking to investigate their interaction with the fungal enzyme 14α-demethylase, suggesting a potential mechanism of action that could be further explored with analogs like this compound. researchgate.netnih.gov

Application as a Versatile Synthetic Intermediate for the Production of Complex Organic Molecules

One of the most significant applications of this compound is its role as a versatile building block in organic synthesis. Halogen-substituted cinnamic acids are recognized as valuable intermediates for creating more complex molecules for the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring enhances the compound's reactivity in key chemical reactions, such as cross-coupling, and influences the properties of the final products.

The carboxyl group and the double bond of the cinnamic acid structure provide multiple reaction sites for modification, including esterification, amidation, and addition reactions. nih.gov This allows for the construction of a diverse library of derivative compounds. For example, cinnamic acids are used to create esters and amides, which are common motifs in biologically active molecules. researchgate.netnih.gov The synthesis of complex organic compounds from simpler, functionalized precursors is a fundamental strategy in medicinal and materials chemistry. nih.gov

Table 1: Examples of Reactions Using Cinnamic Acid Scaffolds for Complex Molecule Synthesis
Precursor TypeReaction TypeProduct ClassPotential Application AreaReference
Substituted Cinnamic AcidAmide CouplingCinnamic Acid AmidesAntinarcotic Agents, Herbicides researchgate.netnih.gov
Substituted Cinnamic AcidEsterificationCinnamic Acid EstersAntiviral Agents, Antifungals nih.govnih.gov
Halogenated Phenyl RingCross-Coupling ReactionsBi-aryl CompoundsBioactive Molecules
Cinnamic AcidCondensation ReactionKetones, EstersPharmaceutical Intermediates nih.gov

Research into Agrochemical Potential: Mechanistic Studies of Herbicidal or Fungicidal Action

Cinnamic acid and its derivatives have been recognized for their potential as environmentally safer agrochemicals, exhibiting both herbicidal and fungicidal properties. researchgate.net The introduction of halogen atoms can significantly enhance this activity.

Herbicidal Action: Research into synthetic auxin herbicides has explored structures related to halogenated phenyl rings linked to an acidic moiety. For instance, a study on novel picolinic acid derivatives, which share structural similarities with functionalized aromatic acids, demonstrated significant herbicidal activity. nih.gov These compounds were evaluated for their ability to inhibit the root growth of various weeds. Post-emergence tests showed that many of these compounds exhibited excellent inhibitory effects on broadleaf weeds, with some achieving 100% inhibition of Amaranthus retroflexus L (AL). nih.gov The mechanism for such auxin-mimicking herbicides typically involves disrupting plant growth regulation. Structure-activity relationship studies on hydrocinnamic acid analogues have been performed to identify the key structural features necessary for their allelopathic action against parasitic weeds like Cuscuta campestris. csic.es

Table 2: Root Growth Inhibition by Picolinic Acid Derivatives (Analogs for Agrochemical Research)
Weed SpeciesCommon NameConcentrationObservationReference
Brassica napus (BN)Rapeseed250 µMOver 80% root growth inhibition observed for 28 tested compounds. nih.gov
Echinochloa crusgalli (EC)Barnyard grass250-500 µMGenerally weak inhibitory activity on root growth. nih.gov
Amaranthus retroflexus L (AL)Red-root amaranthPost-emergence10 compounds achieved 100% growth inhibition. nih.gov

Fungicidal Action: The fungicidal mechanism of related compounds often involves the inhibition of crucial fungal enzymes. Strobilurins, a major class of fungicides, act by inhibiting the cytochrome bc1 complex in the mitochondrial respiratory chain, which stops ATP formation and leads to fungal growth cessation. nih.gov Research has focused on creating novel strobilurin derivatives, such as those based on a 3,4-dichloroisothiazole structure, to overcome resistance. nih.gov Furthermore, studies on 4-chlorocinnamic acid esters have revealed potent antifungal activity, with molecular docking suggesting that these compounds may act by inhibiting the enzyme 14α-demethylase, which is vital for fungal cell membrane integrity. researchgate.netnih.gov The presence of multiple halogen substituents on this compound makes it a prime candidate for developing new fungicides based on these or other mechanisms.

Exploration in Material Science for Functional Materials (e.g., Liquid Crystals, Polymers, Co-crystals)

The rigid, planar structure of the cinnamic acid backbone, combined with the strong dipoles introduced by halogen substituents, makes this compound an attractive candidate for the development of functional materials.

Liquid Crystals: Cinnamic acid derivatives are utilized as building blocks for liquid crystals. ambeed.com The rod-like shape of these molecules facilitates the formation of ordered, anisotropic phases. The specific placement of chloro and fluoro groups on the phenyl ring would influence the intermolecular interactions (e.g., dipole-dipole and π-π stacking) that govern the stability and temperature range of the liquid crystalline phases. 3-Chloro-5-fluorocinnamic acid, a closely related compound, is specifically noted for its use in liquid crystal synthesis.

Co-crystals: Crystal engineering allows for the modification of the physicochemical properties of a solid-state material without altering the molecule itself. Co-crystallization involves combining an active ingredient with a benign co-former to create a new crystalline solid with potentially improved properties like solubility or stability. semanticscholar.orgnih.gov Cinnamic acid has been successfully used as a co-former. For example, a co-crystal of the anticancer drug 5-fluorouracil (B62378) with cinnamic acid was shown to be a more potent anticancer agent than the drug alone, demonstrating a synergistic effect. researchgate.net Given its ability to form robust hydrogen bonds via its carboxylic acid group, this compound could be explored as a co-former to create novel co-crystals with tailored properties. semanticscholar.orgcsmres.co.uk

Table 3: Potential Material Science Applications of Cinnamic Acid Derivatives
Material TypeRole of Cinnamic Acid DerivativeGoverning InteractionsExample from Related CompoundsReference
Liquid CrystalsMesogen (structural core)Dipole-dipole interactions, π-π stacking3-Chloro-5-fluorocinnamic acid used in liquid crystal synthesis.
Co-crystalsCo-formerHydrogen bonding via carboxylic acidCinnamic acid forms co-crystals with 5-fluorouracil, enhancing its activity. researchgate.net
PolymersMonomer or functional additiveCovalent bonding (polymerization of double bond)Cinnamic acid derivatives are used in the development of materials with specific chemical properties.

**analytical Methodologies for Academic Research on 3,4 Dichloro 5 Fluorocinnamic Acid**

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatography is the cornerstone for the separation and quantification of 3,4-dichloro-5-fluorocinnamic acid from complex mixtures encountered in research, such as synthetic reaction products, environmental samples, or biological matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like cinnamic acid derivatives. Its applicability to this compound is predicated on the compound's aromatic structure and carboxylic acid functional group, which lend themselves to various detection methods.

UV-Vis Detection: The conjugated system of the cinnamic acid backbone, which includes the phenyl ring and the acrylic acid moiety, results in strong ultraviolet (UV) absorbance. This property allows for straightforward detection and quantification using a UV-Vis detector. The maximum absorbance wavelength (λmax) for cinnamic acid derivatives typically falls in the range of 270-320 nm. For this compound, the exact λmax would need to be determined experimentally but is expected to be within this range, making UV-Vis detection a simple and cost-effective quantification method.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides significantly higher selectivity and sensitivity, which is crucial for analyzing complex samples. This is particularly important for distinguishing the target analyte from structurally similar compounds or metabolites. Electrospray ionization (ESI) is a common ionization technique for cinnamic acids, typically operated in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced resolution and speed for such analyses. nih.govresearchgate.net

Below is a table summarizing typical HPLC and UPLC-MS/MS parameters that could be adapted for the analysis of this compound, based on methods for related halogenated and cinnamic acid compounds.

Table 1: Representative HPLC and UPLC-MS/MS Parameters for the Analysis of Halogenated Cinnamic Acids

Parameter HPLC-UV UPLC-MS/MS
Column C18 (e.g., 4.6 x 150 mm, 5 µm) C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) or Methanol (B129727) A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient elution Gradient elution
Flow Rate 0.8 - 1.2 mL/min 0.3 - 0.5 mL/min
Detection UV-Vis at λmax (e.g., 280 nm) ESI in Negative Ion Mode

| MS/MS Transition | N/A | Precursor ion [M-H]⁻ → Product ions |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, this compound requires a derivatization step to convert it into a more volatile form prior to GC-MS analysis. colostate.edu

Derivatization: The primary goal of derivatization is to replace the active hydrogen of the carboxylic acid group with a non-polar functional group. researchgate.netyoutube.com Common derivatization techniques for carboxylic acids include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, respectively. sigmaaldrich.com

Alkylation (Esterification): This can be achieved using reagents like diazomethane (B1218177) (for methyl esters) or alkyl halides (e.g., pentafluorobenzyl bromide, PFBBr) in the presence of a catalyst. research-solution.com PFBBr derivatization is particularly advantageous as it introduces a highly electronegative group, enhancing sensitivity with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry. colostate.edu

Once derivatized, the resulting ester can be readily analyzed by GC-MS, providing excellent separation and mass spectral data for identification and quantification.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Carboxylic Acids

Parameter GC-MS Conditions
Column Non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 - 280 °C
Carrier Gas Helium or Hydrogen
Oven Program Temperature gradient (e.g., start at 80-100 °C, ramp to 280-300 °C)
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

Note: The specific derivatization reagent and GC-MS conditions must be optimized for this compound.

Advanced Spectroscopic Techniques for Detection and Characterization in In Vitro Studies

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound, particularly in the context of in vitro studies where understanding its molecular structure is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized molecule.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the protons in the molecule. Key signals would include those for the vinyl protons of the acrylic acid side chain (typically in the range of 6.0-8.0 ppm) and the aromatic protons. The coupling constants between the vinyl protons can confirm the trans or cis configuration of the double bond.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the positions of the chlorine and fluorine substituents.

¹⁹F NMR: Fluorine NMR would provide a highly specific signal for the fluorine atom on the aromatic ring, confirming its presence and potentially providing information about its chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)

C=O stretching of the carbonyl group (around 1680-1710 cm⁻¹)

C=C stretching of the alkene and aromatic ring (in the range of 1450-1650 cm⁻¹)

C-Cl and C-F stretching vibrations (in the fingerprint region below 1400 cm⁻¹)

Table 3: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Frequencies
¹H NMR Vinyl protons (~6.5-8.0 ppm), Aromatic protons (~7.0-8.0 ppm), Carboxylic acid proton (~12.0 ppm)
¹³C NMR Carbonyl carbon (~165-175 ppm), Alkene carbons (~115-150 ppm), Aromatic carbons (~110-160 ppm)
¹⁹F NMR A single resonance with coupling to adjacent protons.

| IR Spectroscopy | ~3000 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C), <1400 cm⁻¹ (C-Cl, C-F) |

Note: These are predicted values and actual experimental data may vary.

Bioanalytical Method Development for Quantitative Analysis in Biological Research Samples

The quantitative analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolism studies. The development of a robust bioanalytical method is a critical step in such research. LC-MS/MS is the technique of choice for this purpose due to its high sensitivity, selectivity, and specificity. nih.govmdpi.comresearchgate.net

The development and validation of a bioanalytical method typically follow regulatory guidelines and involve several key steps:

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): Provides cleaner extracts by using a solid sorbent to retain the analyte while interferences are washed away.

Chromatographic Separation: A UPLC system is often preferred for its high throughput and resolution. A reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier is a common starting point.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (e.g., [M-H]⁻ for this compound) and monitoring one or more of its characteristic product ions. An internal standard (ideally a stable isotope-labeled version of the analyte) is used to ensure accuracy and precision.

Method Validation: The method must be validated to demonstrate its reliability. Key validation parameters include: nih.govyoutube.com

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively.

Linearity and Range: The concentration range over which the method is accurate and precise.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Table 4: Key Considerations for Bioanalytical Method Development of this compound

Step Key Considerations
Sample Matrix Plasma, Urine, Tissue Homogenate
Sample Preparation Protein Precipitation, LLE, or SPE
Analytical Technique UPLC-MS/MS
Ionization Mode ESI Negative
Internal Standard Stable isotope-labeled this compound (preferred) or a structurally similar analog.

| Validation Parameters | Accuracy, Precision, Selectivity, Linearity, LLOQ, Recovery, Matrix Effect, Stability |

**future Research Directions and Unexplored Avenues for 3,4 Dichloro 5 Fluorocinnamic Acid**

Rational Design and Synthesis of Next-Generation Analogues with Tuned Specificity and Potency

The principles of rational drug design can be systematically applied to 3,4-Dichloro-5-fluorocinnamic acid to generate a library of analogues with improved biological activity and target specificity. This process involves making targeted chemical modifications to the parent molecule to enhance its interaction with biological targets.

Future efforts should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications of the 3,4-dichloro-5-fluoro phenyl ring and the acrylic acid side chain affect biological activity is crucial. For instance, the introduction or modification of substituents on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for specific protein targets. nih.gov

Bioisosteric Replacement: Key functional groups within the this compound structure can be replaced with other groups that have similar physical or chemical properties (bioisosteres). This can lead to analogues with improved pharmacokinetic profiles or reduced off-target effects.

Conformational Restriction: Introducing conformational constraints into the acrylic acid side chain could lock the molecule into a bioactive conformation, thereby increasing its potency and selectivity.

A successful example of rational design in a related class of compounds involved the synthesis of cinnamic acid derivatives as antineuroinflammatory agents. nih.gov In that study, intensive structural modifications led to the identification of a compound with potent in vitro activity. nih.gov A similar approach could be applied to this compound to explore its potential in various disease contexts.

Table 1: Potential Modifications for Analogue Synthesis

Modification Site Potential Modification Rationale
Phenyl RingIntroduction of other halogen atoms (Br, I)Modulate electronic properties and potential for halogen bonding
Phenyl RingAddition of small alkyl or alkoxy groupsAlter steric and lipophilic character
Acrylic Acid MoietyEsterification or amidation of the carboxylic acidImprove cell permeability and metabolic stability
Acrylic Acid MoietyIntroduction of substituents at the α- or β-positionInfluence conformation and reactivity

Integration of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Profiling

To understand the biological effects of this compound and its future analogues, a deep dive into their mechanism of action at a molecular level is necessary. Advanced "omics" technologies offer a powerful, unbiased approach to achieve this.

Chemoproteomics: This technique can be used to identify the direct protein targets of this compound within a complex biological system. By using a chemically modified version of the compound as a probe, researchers can "fish out" its binding partners from cell lysates, which can then be identified by mass spectrometry. nih.gov This approach has been successfully used to identify targets of other small molecules, providing crucial insights into their function. nih.gov

Transcriptomics: Measuring changes in gene expression profiles (the transcriptome) in response to the compound can provide further clues about the signaling pathways and cellular processes it affects.

The integration of these omics datasets will be critical for building a comprehensive picture of how this compound exerts its effects and for identifying potential biomarkers of its activity.

Exploration of Novel Biological Targets and Phenotypes

While the biological activities of this compound are largely unknown, the broader class of cinnamic acid derivatives has been shown to possess a wide range of properties, including antioxidant and pro-apoptotic effects. rsc.org This suggests that this compound could also modulate various cellular processes.

Future research should employ:

Phenotypic Screening: This approach involves testing the compound in a variety of cell-based assays that model different diseases or biological states, without a preconceived notion of its target. nih.gov High-content imaging and other advanced screening platforms can be used to identify novel and unexpected biological activities of this compound.

Target-Based Screening: Based on the structural features of the compound and computational predictions, it can be tested against specific protein targets that are known to be involved in disease. For example, docking studies could predict potential interactions with enzymes or receptors, which can then be validated experimentally. nih.gov

A study on other cinnamic acid derivatives identified the mitogen-activated protein kinase (MAPK) signaling pathway as a direct target, leading to antineuroinflammatory effects. nih.gov This highlights the potential for discovering novel and therapeutically relevant targets for derivatives of cinnamic acid.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling and Accelerated Discovery

Predictive Modeling: ML models can be trained on existing data from other cinnamic acid derivatives and related compounds to predict the biological activity, physicochemical properties, and potential toxicity of newly designed analogues of this compound. nih.govnih.gov This can help to prioritize which compounds to synthesize and test, thereby saving resources.

Generative Models: AI can be used to design novel molecular structures de novo that are predicted to have desired properties. novalix.com These generative models can explore a much wider range of chemical diversity than traditional methods and suggest innovative structures that a human chemist might not have considered. technologynetworks.comnovalix.com

Retrosynthetic Analysis: AI tools can also assist in the planning of synthetic routes for the designed analogues, which can often be a significant bottleneck in the drug discovery process. technologynetworks.com

By integrating these computational approaches into the research workflow, the discovery and development of next-generation analogues of this compound can be significantly streamlined.

Q & A

Q. What are the optimal synthesis routes for 3,4-Dichloro-5-fluorocinnamic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination of cinnamic acid derivatives. For example, a modified Ullmann coupling or Suzuki-Miyaura reaction can introduce chloro and fluoro substituents. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., ethanol or 1,4-dioxane), and catalyst (e.g., Pd/C or CuI) critically affect yield . A comparative study showed that using sodium hydroxide in ethanol at 80°C achieved 75% purity, while hydrochloric acid in water under reflux yielded 68% with higher byproduct formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions:
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) with coupling constants reflecting ortho/para halogen effects .
  • ¹³C NMR : Fluorine and chlorine substituents cause distinct deshielding (e.g., C-F at δ 110–125 ppm) .
    High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while X-ray crystallography resolves stereochemical ambiguities .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend storing the compound at –20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% relative humidity for 6 months) showed <5% decomposition via HPLC, but exposure to light or moisture increased degradation to 12–15% .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from solvent coordination effects or trace impurities. A systematic approach includes:
  • Control experiments : Compare reaction yields using ultra-pure solvents (HPLC-grade) vs. technical-grade .
  • Kinetic profiling : Monitor intermediate formation via in-situ IR spectroscopy to identify rate-limiting steps .
    For example, Pd(OAc)₂ in DMF achieved 82% yield in one study but only 60% in another due to residual water in the solvent .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electrostatic potentials to predict binding affinity. Molecular docking (AutoDock Vina) with cytochrome P450 enzymes revealed favorable binding (ΔG = –9.2 kcal/mol) at the chloro-fluoro aromatic site . MD simulations (NAMD) further assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What catalytic systems enhance regioselective functionalization of this compound?

  • Methodological Answer : Palladium-NHC (N-heterocyclic carbene) catalysts enable selective C–H activation at the 5-fluoro position. For example, [Pd(IPr)(acac)Cl] in toluene at 100°C achieved 89% selectivity for mono-alkylation, verified by GC-MS . Contrastingly, radical initiators (AIBN) promote halogen exchange at the 3,4-dichloro sites .

Q. How do toxicity profiles of this compound compare to structurally analogous compounds?

  • Methodological Answer : Acute toxicity (LD₅₀) in rodent models (OECD 423 guidelines) showed 320 mg/kg for this compound vs. 450 mg/kg for 3,5-dichloro-4-hydroxybenzoic acid. Genotoxicity assays (Ames test, micronucleus assay) indicated no mutagenicity up to 1 mM, unlike 2,4-D derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.